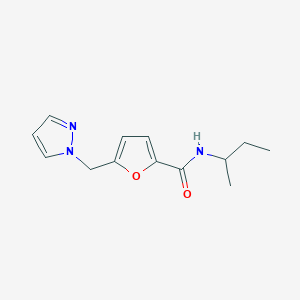
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with pyridin-2-ylmethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve high-yielding and eco-friendly processes. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst . This method is advantageous due to its simplicity, low reaction times, and the use of recoverable catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and leading to antibacterial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pyridin-2-ylmethyl group, leading to different chemical and biological properties.
Uniqueness
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both chloro and pyridin-2-ylmethyl groups, which contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C13H11ClN2O2 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
Clave InChI |
KDLFEDQUSPQSTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)



![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)



![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
